2-amino-4-(1,3-benzodioxol-5-yl)-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one
2-amino-4-(1,3-benzodioxol-5-yl)-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0919927
InChI:
InChI=1S/C30H23F3N2O4/c31-30(32,33)19-9-4-5-10-20(19)35-21-11-6-12-22(36)26(21)25(18-13-14-23-24(15-18)39-16-38-23)27(29(35)34)28(37)17-7-2-1-3-8-17/h1-5,7-10,13-15,25H,6,11-12,16,34H2
SMILES:
C1CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C(=O)C4=CC=CC=C4)C5=CC6=C(C=C5)OCO6)C(=O)C1
Molecular Formula:
C30H23F3N2O4
Molecular Weight:
532.5 g/mol
2-amino-4-(1,3-benzodioxol-5-yl)-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one
CAS No.:
Cat. No.: VC0919927
Molecular Formula: C30H23F3N2O4
Molecular Weight: 532.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H23F3N2O4 |
|---|---|
| Molecular Weight | 532.5 g/mol |
| IUPAC Name | 2-amino-4-(1,3-benzodioxol-5-yl)-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one |
| Standard InChI | InChI=1S/C30H23F3N2O4/c31-30(32,33)19-9-4-5-10-20(19)35-21-11-6-12-22(36)26(21)25(18-13-14-23-24(15-18)39-16-38-23)27(29(35)34)28(37)17-7-2-1-3-8-17/h1-5,7-10,13-15,25H,6,11-12,16,34H2 |
| Standard InChI Key | APDMITAOKOUYKH-UHFFFAOYSA-N |
| Isomeric SMILES | C1CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C(=O)C4=CC=CC=C4)C5=CC6=C(C=C5)OCO6)C(=O)C1 |
| SMILES | C1CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C(=O)C4=CC=CC=C4)C5=CC6=C(C=C5)OCO6)C(=O)C1 |
| Canonical SMILES | C1CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C(=O)C4=CC=CC=C4)C5=CC6=C(C=C5)OCO6)C(=O)C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator